molecular formula C10H6FNO B2535196 8-Fluoroquinoline-3-carbaldehyde CAS No. 1258638-54-8

8-Fluoroquinoline-3-carbaldehyde

Cat. No. B2535196
CAS RN: 1258638-54-8
M. Wt: 175.162
InChI Key: SQWYDHUNAAEUBX-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-3-carbaldehyde is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and an aldehyde group in the molecule suggests potential reactivity and interaction with various chemical agents, which could be exploited for the development of sensors, chemodosimeters, and pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared to investigate its fluorogenic chemodosimetric behaviors . Another study describes the facile synthesis of a series of new quinoline-8-carbaldehyde compounds through a one-pot synthesis reaction followed by intramolecular cyclization . Additionally, the synthesis of polyhydroquinoline derivatives bearing a fluorinated 5-aryloxypyrazole nucleus was performed under ultrasonic irradiation by a one-pot three-component cyclocondensation reaction . These methods demonstrate the versatility and adaptability of quinoline derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with metal ions. The crystal structures of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones were determined by single crystal X-ray diffraction, revealing non-planar ligands existing in their thioamide tautomeric forms . Similarly, the organic tridentate ligand, 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, was synthesized and its interaction with nickel nitrate afforded a complex characterized by X-ray diffraction . These studies highlight the importance of molecular structure in the function and application of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions, particularly in the presence of metal ions. For example, a thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly Hg2+-selective fluorescence enhancing properties due to the transformation into a highly fluorescent amide analogue . The synthesized compounds in another study were subjected to in vitro cytotoxicity studies, showing enhanced antiproliferative activity against breast cancer cell lines when complexed with metal ions . These reactions are indicative of the potential utility of quinoline derivatives in sensing and therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their interaction with metal ions. For instance, a synthesized fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ over other metal ions in weak acid aqueous conditions . Another study found that a synthesized chemosensor showed sensitivity and selectivity to Mg2+ with a low detection limit . These properties make quinoline derivatives suitable for use as selective and sensitive sensors for various metal ions.

Scientific Research Applications

Synthetic Chemistry Applications

Quinoline derivatives, including those related to 8-Fluoroquinoline-3-carbaldehyde, are key intermediates in synthetic chemistry. They serve as precursors for the construction of complex heterocyclic compounds. For instance, the synthesis and reactions of quinoline derivatives have been applied to create fused or binary heterocyclic systems with potential pharmaceutical applications (Hamama et al., 2018). Microwave-assisted synthesis techniques have also been developed to produce aryl aminochloro fluoroquinoline derivatives, showcasing the versatility of quinoline compounds in generating antimicrobial agents (Pirgal, 2022).

Sensor Development

Quinoline derivatives have been utilized in the design of highly selective and sensitive sensors for metal ions. For example, Schiff-base derivatives of 8-hydroxyquinoline have been developed as fluorescent sensors for aluminum ions in weak acid aqueous media, demonstrating high selectivity and sensitivity (Jiang et al., 2011). Such compounds offer potential applications in environmental monitoring and analytical chemistry.

Biological Activity

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitubercular, and antifungal properties. The antimicrobial study of various quinoline-3-carbaldehyde derivatives revealed moderate activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as leads for developing new antimicrobial agents (Pirgal, 2022). Another study focused on the corrosion inhibition properties of quinoline derivatives on mild steel in hydrochloric acid solution, highlighting their application in materials science and engineering (Lgaz et al., 2017).

Safety and Hazards

The safety data sheet for 8-Fluoroquinoline-3-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Hence, compounds with such scaffold have been used as leads in drug development . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

8-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWYDHUNAAEUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258638-54-8
Record name 8-fluoroquinoline-3-carbaldehyde
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